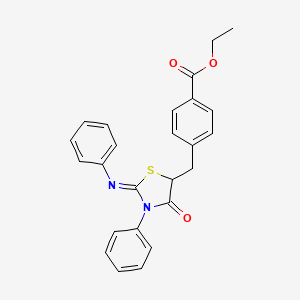

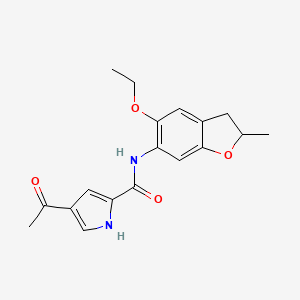

![molecular formula C17H14N4OS B2502305 N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide CAS No. 892438-03-8](/img/structure/B2502305.png)

N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives and their synthesis, structural analysis, and potential biological activities, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of acetamide derivatives often involves coupling reactions and the use of various reagents to introduce different substituents to the acetamide moiety. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involved exploring variants in N-acyl, N-alkyl, and amino functions . Similarly, the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was achieved through a coupling reaction of specific precursors . These methods could potentially be applied to the synthesis of "this compound" by adapting the reagents and reaction conditions to incorporate the pyridin-2-ylpyridazin-3-ylthio group.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy . Density functional theory (DFT) calculations are also used to optimize the molecular structure and compare it with experimental data . For "this compound," similar analytical methods would be employed to determine the molecular geometry, confirm the presence of functional groups, and assess the stability of the molecule.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide was used as a precursor for the synthesis of pyridazine and pyrimidine derivatives . The reactivity of "this compound" would likely be influenced by the electron-donating or withdrawing nature of the substituents, and its potential to participate in further chemical transformations could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their melting points, solubility, and stability, are characterized using various analytical techniques. Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy are some of the methods used to characterize these properties . Additionally, the biological activities of these compounds, such as their anticancer properties, are evaluated using cell line studies . The physical and chemical properties of "this compound" would be assessed using similar methodologies to understand its potential applications in various fields, including medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antisecretory Activity

Research has focused on synthesizing pyridazine derivatives to develop more potent and less toxic drugs with long-lasting action. Studies have shown that replacing the pyridine ring with a pyridazine ring can lead to compounds with significant antisecretory activity, suggesting potential applications in treating ulcers and related conditions (Yamada et al., 1981).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide derivatives. For instance, novel sulfonamide derivatives have been synthesized and shown to display good antimicrobial activity against various strains. Computational calculations and theoretical studies have also supported the correlation between experimental and theoretical antimicrobial activities of these compounds (Fahim & Ismael, 2019).

Anticancer Activity

The synthesis of thiazole and imidazolidine derivatives containing pyridine moiety has been reported, with evaluations against human breast carcinoma cell lines indicating potential anticancer activity. Such studies highlight the therapeutic potential of these compounds in cancer treatment (Al-Saleem et al., 2018).

Kinase Inhibitory and Anticancer Activities

Investigations into the kinase inhibitory and anticancer activities of thiazolyl N-benzyl-substituted acetamide derivatives have been conducted. For example, KX2-391, a selective Src substrate binding site inhibitor, and its thiazole-containing analogs have shown promising results in inhibiting c-Src kinase and various cancer cell lines, highlighting their potential as anticancer agents (Fallah-Tafti et al., 2011).

Molecular Docking and Antimicrobial Screening

The synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been explored, with in silico molecular docking screenings indicating moderate to good binding energies on target proteins. Additionally, these compounds exhibited antimicrobial and antioxidant activities, further supporting their potential therapeutic applications (Flefel et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a broad spectrum of biological activity .

Mode of Action

Compounds with similar structures have been found to interact with various targets, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to their broad spectrum of pharmacological activities .

Result of Action

Similar compounds have been found to exhibit cytotoxic activity against human cancer cell lines .

Eigenschaften

IUPAC Name |

N-phenyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c22-16(19-13-6-2-1-3-7-13)12-23-17-10-9-15(20-21-17)14-8-4-5-11-18-14/h1-11H,12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXNIMQCFSSWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

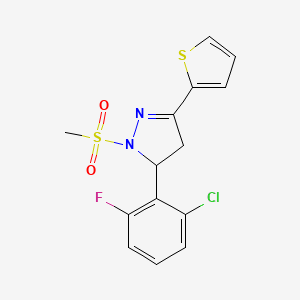

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)

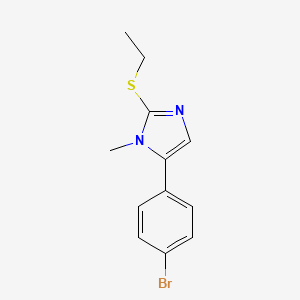

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

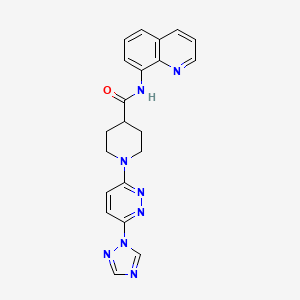

![(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B2502238.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)

![4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2502244.png)